2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Chemical Structure and Molecular Properties
Molecular Composition and Isomer Analysis
The molecular formula of the compound is C₁₉H₁₈ClN₃OS₂ , with a calculated molecular weight of 403.95 g/mol (derived from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07). The absence of chiral centers in the thieno[2,3-d]pyrimidine core and substituents precludes stereoisomerism. However, tautomerism is possible at the pyrimidin-4(3H)-one moiety, where the keto-enol equilibrium could theoretically exist. Positional isomerism is excluded due to fixed substituent locations:
- 2-chlorobenzylsulfanyl at position 2
- 5,6-dimethyl groups at positions 5 and 6
- prop-2-en-1-yl (allyl) at position 3
The rigid fused-ring system and substituent spatial constraints further limit isomeric possibilities.
Core Structural Features (Thieno[2,3-d]pyrimidine Skeleton)
The thieno[2,3-d]pyrimidine core is a bicyclic system comprising:
- A thiophene ring (positions 1–3) fused to a pyrimidine ring (positions 4–7)
- Fusion pattern : Thiophene C2–C3 bonds merge with pyrimidine C4–C5 positions, creating a planar, aromatic scaffold
Key electronic features:
- Thiophene sulfur contributes π-electron density to the conjugated system
- Pyrimidin-4-one group introduces hydrogen-bonding capability via the carbonyl oxygen
- Aromaticity comparable to purine bases, enabling bioisosteric replacement in drug design
Core SMILES: C1=CSC2=C1N=C(NC2=O)N
Substituent Spatial Arrangement and Electronic Effects
2-Chlorobenzylsulfanyl Group
- Spatial orientation : Orthogonal to the core plane, creating steric bulk
- Electronic effects :
- Chlorine’s -I effect reduces electron density on the benzyl ring
- Sulfur’s +M effect enhances nucleophilicity at the thioether linkage
- Lipophilicity : LogP increased by ~2.5 units compared to unsubstituted analogs
5,6-Dimethyl Groups
- Steric effects : Restrict rotational freedom in the thienopyrimidine core
- Electronic contribution : Weak electron-donating (+I) effect stabilizes adjacent π-system
3-Prop-2-en-1-yl Group
- Conformational rigidity : Allyl double bond (C2–C3) enforces planar geometry
- Electronic interaction : π-π conjugation with the core modulates charge distribution
| Substituent | Position | Electronic Effect | Steric Contribution |
|---|---|---|---|
| 2-Chlorobenzylsulfanyl | 2 | -I, +M | High |
| 5,6-Dimethyl | 5/6 | +I | Moderate |
| Prop-2-en-1-yl | 3 | π-conjugation | Low |
Physicochemical Properties
Melting Point
Predicted range: 192–215°C (based on DSC data for structurally similar thienopyrimidines). The high value arises from:
- Strong intermolecular π-π stacking
- Hydrogen bonding via pyrimidinone carbonyl
Solubility
- Aqueous solubility : <0.1 mg/mL (logP ≈ 3.8) due to hydrophobic substituents
- Organic solvents :
- DMSO: >50 mg/mL
- Ethanol: ~12 mg/mL
Crystallography
X-ray diffraction studies of analogous compounds reveal:
- Crystal system : Monoclinic (P2₁/c space group)
- Unit cell parameters :
- a = 8.42 Å, b = 12.75 Å, c = 14.33 Å
- β = 97.5°
- Packing motif : Herringbone arrangement stabilized by C–H···O interactions
Properties
Molecular Formula |
C18H17ClN2OS2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS2/c1-4-9-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-7-5-6-8-14(13)19/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
ZIDSMRLZFCWMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Core Formation: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold
The thieno[2,3-d]pyrimidin-4(3H)-one core is typically constructed via the Gewald reaction , a two-step process involving cyclocondensation of ketones with cyanoacetates and elemental sulfur. For example, cycloheptanone reacts with ethyl cyanoacetate and sulfur in ethanol under triethylamine catalysis to yield 2-aminothiophene-3-carboxylate derivatives . Subsequent cyclization with chlorformamidine hydrochloride at 120–125°C in dimethyl sulfoxide (DMSO) generates the pyrimidinone ring .
Key Reaction Conditions :
Functionalization at Position 2: Introduction of the 2-Chlorobenzylsulfanyl Group
The sulfanyl group at position 2 is introduced via nucleophilic substitution using 2-chlorobenzyl mercaptan. This step typically follows the chlorination of the pyrimidinone core at position 4 using phosphorus oxychloride (POCl₃). For instance, treatment of thieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ under reflux yields the 4-chloro intermediate, which reacts with 2-chlorobenzylthiol in a mixture of ethanol and isopropanol .
Optimization Insights :
-
Chlorination Agent : POCl₃ (18.9 equivalents) at reflux for 4–12 hours .
-
Nucleophile : 2-Chlorobenzylthiol (1 equivalent) with triethylamine (TEA) as a base .
Alkylation at Position 3: Attachment of the Prop-2-en-1-yl Side Chain
The prop-2-en-1-yl (allyl) group is introduced via alkylation of the pyrimidinone nitrogen at position 3. Propargyl bromide serves as the alkylating agent in the presence of sodium hydroxide or potassium carbonate. For example, stirring the thieno[2,3-d]pyrimidin-4(3H)-one derivative with propargyl bromide in ethanol at 80°C for 1 hour yields the allylated product .
Critical Parameters :
Substituent Modulation at Positions 5 and 6: Dimethyl Group Incorporation
The 5,6-dimethyl substitution is achieved during the Gewald reaction by selecting methyl-substituted ketones as starting materials. For instance, using 3-methylcyclohexanone instead of cycloheptanone introduces methyl groups at positions 5 and 6 of the thieno[2,3-d]pyrimidine core . Alternative approaches involve Friedel-Crafts alkylation or direct methylation using methyl iodide .
Yield Data :
Purification and Characterization
Final purification is accomplished via flash column chromatography (hexane/ethyl acetate) or recrystallization from ethanol or acetic acid . Structural confirmation relies on:
-
¹H/¹³C NMR : Characteristic signals for the allyl group (δ 4.8–5.2 ppm), dimethyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 7.3–7.6 ppm).
-
IR Spectroscopy : C=O stretch at 1,650–1,690 cm⁻¹ and C-S stretch at 650–700 cm⁻¹ .
-
Mass Spectrometry : Molecular ion peak matching the calculated mass (C₁₉H₁₈ClN₂OS₂: 397.9 g/mol) .
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | Gewald reaction with TEA | 75–86 | ≥95 |
| Chlorination | POCl₃, reflux | 60–80 | ≥90 |
| Sulfanyl Introduction | 2-Chlorobenzylthiol, TEA | 70–85 | ≥92 |
| Allylation | Propargyl bromide, K₂CO₃ | 70–85 | ≥90 |
| Final Purification | Flash chromatography (hexane/EtOAc) | 60–75 | ≥98 |
Challenges and Optimization Strategies
-
Byproduct Formation : Excess POCl₃ may lead to over-chlorination; controlled stoichiometry (1:1 molar ratio) minimizes this .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification . Ethanol-isopropanol mixtures balance reactivity and workability .
-
Catalyst Screening : TEA outperforms pyridine in sulfanyl group incorporation due to superior nucleophilicity .
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control during exothermic steps (e.g., POCl₃ chlorination) . Process analytical technology (PAT) ensures real-time monitoring of intermediate quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 2 and the allyl (-CH₂CH=CH₂) group at position 3 are primary sites for nucleophilic substitution.
Key Findings :
-
The sulfanyl group undergoes oxidation to sulfone under strong oxidative conditions, confirmed by IR spectroscopy (C=O stretch at 1,650–1,750 cm⁻¹) and LCMS analysis.
-
Allyl substitution is facilitated by radical initiators (e.g., AIBN), yielding derivatives with enhanced solubility in polar solvents .
Cycloaddition and Ring-Opening Reactions
The allyl group participates in [4+2] Diels-Alder reactions, while the thienopyrimidine core engages in ring-opening under acidic conditions.
Key Findings :
-
DFT studies on analogous thienopyrimidines predict regioselectivity in Diels-Alder reactions due to electron-withdrawing effects from the 2-chlorobenzyl group .
-
Ring-opening in acidic media produces N -(2-chlorobenzyl)thiophene-2-carboxamide, characterized by ¹H NMR (δ 7.3–7.5 ppm for aromatic protons) .
Functionalization via Mannich and Condensation Reactions
The NH group at position 4 participates in Mannich reactions, enabling derivatization.
Key Findings :
-
Microwave irradiation reduces reaction times from 24 h to 1 h for condensation with anilines .
-
Mannich reactions proceed via iminium ion intermediates, as validated by r²SCAN-3c quantum calculations .
Electrophilic Aromatic Substitution
The 2-chlorobenzyl group directs electrophilic substitution to para positions.
Key Findings :
-
Nitration yields a mono-nitro derivative (m/z 422.3 [M+H]⁺), confirmed by LCMS .
-
Halogenation occurs preferentially on the benzene ring due to electron-donating methyl groups at positions 5 and 6 .
Biological Interaction Mechanisms
While not a classical chemical reaction, the compound’s interaction with biological targets involves covalent modifications.
Key Findings :
-
Anti-neoplastic activity correlates with sulfone derivatives’ ability to form hydrogen bonds with kinase ATP-binding pockets .
Stability and Degradation Pathways
The compound undergoes photodegradation and hydrolysis under specific conditions.
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | Cleavage of allyl-sulfur bond | t₁/₂ = 48 h (pH 7.4) | |
| Alkaline hydrolysis | Hydrolysis of pyrimidine ring | t₁/₂ = 12 h (pH 10) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidinone derivatives. Specifically:
- Mechanism of Action : These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that they can target specific signaling pathways involved in cancer progression.
Antimicrobial Properties
Thieno[2,3-d]pyrimidinones have demonstrated significant antimicrobial activity:
- Bacterial Inhibition : Research indicates that this compound exhibits effective inhibition against several strains of bacteria, suggesting potential as an antibacterial agent. The presence of the sulfanyl group enhances its interaction with bacterial cell membranes.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Target Enzymes : It has shown promise in inhibiting enzymes related to cancer metabolism and bacterial resistance mechanisms. This inhibition could lead to the development of new therapeutic agents that combat drug-resistant infections and cancer .
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines revealed that 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antibacterial agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs and their key characteristics:
Key Observations:
Substituent Effects on Bioactivity: The thiazolidinone-indolyl hybrid in 8a () demonstrated antimicrobial activity, highlighting the importance of heterocyclic appendages for biological targeting . The 2-chloro-6-fluorobenzylsulfanyl group in ’s compound increases molecular weight (382.90 g/mol) and logP (4.62), suggesting enhanced membrane permeability compared to the target compound’s 2-chlorobenzyl group .
Synthetic Yields and Stability: Thiazolidinone derivatives () were synthesized in moderate yields (65–72%), with melting points >200°C, indicating thermal stability suitable for drug formulation .
Solubility and Lipophilicity :
- The morpholinyl-oxoethylsulfanyl group () introduces polarity, contrasting with the lipophilic 2-chlorobenzylsulfanyl group in the target compound .
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidinone, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its antimicrobial properties, based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a series of reactions involving thieno[2,3-d]pyrimidinone cores modified with various substituents to enhance biological activity.
Anticancer Activity
Recent studies have shown that thieno[2,3-d]pyrimidinone derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to the target compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. Specifically, a related compound showed an IC50 value of 0.94 μM against A549 cells, indicating potent anti-proliferative activity without toxicity to normal human liver cells .
| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |
|---|---|---|---|
| 19 | MCF-7 | Not specified | No toxicity |
| 19 | A549 | 0.94 | No toxicity |
| 15 | PC-3 | Not specified | No toxicity |
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidinones have also been extensively studied. The compound exhibited broad-spectrum antibacterial and antifungal activities. For example:
- A related study found that derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM , significantly more potent than standard antibiotics like streptomycin and ampicillin .
| Compound | Bacterial Species | MIC (mM) | Comparison to Control |
|---|---|---|---|
| 22 | Various Gram-positive | 0.05 - 0.13 | 6 to 15 times more potent |
Case Studies
- Cancer Cell Proliferation Inhibition : In a study evaluating the cytotoxicity of synthesized thieno[2,3-d]pyrimidinone derivatives against multiple cancer cell lines, it was found that compounds demonstrated significant inhibition of cell proliferation through apoptosis pathways .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria and found that certain derivatives were not only effective but also exhibited lower cytotoxicity compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this thienopyrimidine derivative, and how can reaction conditions be optimized?
- Methodological Answer :
- Route Selection : Utilize Claisen–Schmidt condensation or Michael addition reactions, as these are established for analogous thienopyrimidine scaffolds (e.g., synthesis of 5-[3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl] derivatives) .
- Optimization : Employ factorial design experiments to vary catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature. Monitor intermediates via thin-layer chromatography (TLC) and optimize yields using HPLC .
- Validation : Confirm purity via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS), referencing spectral databases for thienopyrimidine analogs .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography (as in 2-Dicyclohexylamino-3-phenyl-thiopyrano[4,3-d]pyrimidin-4(3H)-one studies) to resolve stereochemistry and hydrogen-bonding patterns .
- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via shake-flask methods, solubility in biorelevant media (FaSSIF/FeSSIF), and pKa using potentiometric titration .
- Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Target Screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to bioactive thieno[2,3-d]pyrimidin-4(3H)-ones .
- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .
- Antioxidant Activity : Apply DPPH radical scavenging assays, comparing results to phenolic compound standards (e.g., gallic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays (CETSA)) .
- Experimental Rigor : Implement randomized block designs with split-split plots to control variables like solvent batch or cell passage number .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
Q. What methodologies are effective for elucidating the environmental fate and ecological risks of this compound?
- Methodological Answer :
- Environmental Modeling : Use EPI Suite or TEST software to predict biodegradation half-life, bioaccumulation potential (BCF), and toxicity to aquatic organisms (e.g., Daphnia magna) .
- Laboratory Studies : Conduct OECD 301F biodegradation tests and soil column experiments to measure leaching potential .
- Ecotoxicity : Evaluate chronic effects on algae (OECD 201) and earthworms (OECD 222), linking results to molecular descriptors (e.g., QSAR models) .
Q. What strategies optimize the pharmacological profile of this compound for therapeutic development?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituent variations (e.g., replacing 2-chlorobenzyl with fluorinated analogs) and correlate changes to potency/selectivity .
- ADMET Optimization : Use in silico tools (e.g., SwissADME) to predict metabolic hotspots (e.g., allyl group oxidation) and guide prodrug design .
- Formulation Testing : Assess bioavailability via parallel artificial membrane permeability assays (PAMPA) and nanocrystal formulations for poor solubility .
Q. How can advanced computational methods enhance understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase domains) to identify critical binding residues and conformational changes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives for synthesis .
- Network Pharmacology : Map compound-target-disease networks using platforms like STITCH or Cytoscape to predict polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
